Mass Differentiation and Isotopic Purity for SIDA Applications
cis-4-Hepten-1-ol-d2 provides a defined +2 Da mass shift relative to the native analyte, cis-4-hepten-1-ol, which is essential for differentiation in mass spectrometry. This is in contrast to unlabeled cis-4-hepten-1-ol, which has an identical mass and cannot be distinguished, and differs from other deuterated internal standards like 4-Ethyloctanoic acid-d2, which have distinct molecular weights and retention times, making them unsuitable for SIDA of cis-4-hepten-1-ol [1].
| Evidence Dimension | Molecular Mass (g/mol) |
|---|---|
| Target Compound Data | 116.20 (C7H12D2O) |
| Comparator Or Baseline | Unlabeled cis-4-Hepten-1-ol: 114.19 (C7H14O); 4-Ethyloctanoic acid-d2: 174.28 (C10H18D2O2) |
| Quantified Difference | +2.01 Da vs. unlabeled; -58.08 Da vs. 4-Ethyloctanoic acid-d2 |
| Conditions | Calculated based on atomic masses; mass spectrometry (MS) detection |
Why This Matters
This unique mass signature enables precise differentiation and quantification of the native compound in complex matrices without interference, a capability unlabeled or alternative deuterated standards cannot provide.
- [1] PubChem. (n.d.). 4-Ethyloctanoic acid. National Library of Medicine. View Source
